molecular formula C18H17N3O B7811721 2-(3,4-dimethylanilino)-6-phenyl-1H-pyrimidin-4-one

2-(3,4-dimethylanilino)-6-phenyl-1H-pyrimidin-4-one

Cat. No.: B7811721
M. Wt: 291.3 g/mol
InChI Key: SQMKPVSVROQLCW-UHFFFAOYSA-N
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Description

2-(3,4-dimethylanilino)-6-phenyl-1H-pyrimidin-4-one is a heterocyclic compound that features a pyrimidine ring substituted with a phenyl group and a 3,4-dimethylanilino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethylanilino)-6-phenyl-1H-pyrimidin-4-one typically involves the reaction of 3,4-dimethylaniline with a suitable pyrimidine precursor. One common method involves the condensation of 3,4-dimethylaniline with 6-phenyl-2,4-dichloropyrimidine under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dimethylanilino)-6-phenyl-1H-pyrimidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3,4-dimethylanilino)-6-phenyl-1H-pyrimidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3,4-dimethylanilino)-6-phenyl-1H-pyrimidin-4-one involves its interaction with molecular targets such as tubulin. By binding to the tubulin protein, the compound inhibits its polymerization, thereby disrupting the formation of microtubules essential for cell division. This leads to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-dimethylanilino)-4(3H)-quinazolinone
  • 2-(3,4-dimethylanilino)-5-[(1-methyl-3-indolyl)methylidene]-4-thiazolone
  • 2-anilino triazolopyrimidines

Uniqueness

2-(3,4-dimethylanilino)-6-phenyl-1H-pyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness contributes to its potent antitumor activity and its ability to selectively inhibit tubulin polymerization .

Properties

IUPAC Name

2-(3,4-dimethylanilino)-6-phenyl-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O/c1-12-8-9-15(10-13(12)2)19-18-20-16(11-17(22)21-18)14-6-4-3-5-7-14/h3-11H,1-2H3,(H2,19,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQMKPVSVROQLCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC(=O)C=C(N2)C3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)NC2=NC(=O)C=C(N2)C3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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